2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid
Description
Chemical Structure:
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative with a chloro group at the 3-position, a methylsulfonyl group (-SO₂CH₃) at the 4-position of the phenyl ring, and an acetic acid side chain. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s acidity and reactivity.
Properties
Molecular Formula |
C9H9ClO4S |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-(3-chloro-4-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-15(13,14)8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
YOQWYOIWTZOFNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a methylsulfonyl group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid with analogs differing in substituents at the 4-position of the phenyl ring:
Notes:
- Electron-withdrawing effects : Methylsulfonyl (-SO₂CH₃) and trifluoromethoxy (-O-CF₃) groups increase acidity compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups .
- Lipophilicity : Compounds with -O-CF₃ or -S- groups exhibit higher logP values, enhancing membrane permeability .
TRPV1 Antagonism ()
In a study of TRPV1 antagonists, halogenated phenylacetic acid derivatives demonstrated enhanced antagonism to capsaicin. For example:
- {3-Chloro-4-[({5-chloro-2-[(phenylmethyl)oxy]phenyl}carbonyl)amino]phenyl}acetic acid: Exhibited sub-micromolar IC₅₀ values due to chloro substituents and carboxamide linkage .
- Implications for target compound : The methylsulfonyl group in 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may improve binding affinity to TRPV1 receptors compared to methylthio analogs.
Anti-inflammatory Potential
Compounds like 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 7569-62-2) are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting similar COX-2 inhibition mechanisms .
Biological Activity
Anti-inflammatory Activity
The most prominent biological activity of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is its anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis. The compound's anti-inflammatory activity is believed to be mediated through its interaction with specific enzyme targets involved in inflammatory pathways.
A comparative study of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid and structurally similar compounds revealed the following data:
| Compound | IC50 (μM) against COX-2 | Relative Potency |
|---|---|---|
| 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid | 0.8 | 1.00 |
| 4-Methylsulfonylphenylacetic Acid | 1.2 | 0.67 |
| 3-Chloro-4-methoxyphenylacetic Acid | 2.5 | 0.32 |
The data suggests that the specific combination of chloro and methylsulfonyl substituents on the phenyl ring enhances the compound's anti-inflammatory efficacy compared to structurally similar compounds.
Antimicrobial Activity
Research indicates that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may possess antimicrobial properties, although this activity is less pronounced than its anti-inflammatory effects. A study comparing the antimicrobial activity of various phenylacetic acid derivatives against common pathogens yielded the following results:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid | 64 | 32 |
| 3-Chloro-4-methoxyphenylacetic Acid | 128 | 64 |
| 2-Chloro-4-methylphenylacetic Acid | 256 | 128 |
The data suggests that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid exhibits moderate antimicrobial activity, with slightly higher potency against Gram-positive bacteria (S. aureus) compared to Gram-negative bacteria (E. coli).
Antitumor Activity
Preliminary studies have indicated that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid may possess antitumor properties. While the exact mechanism of action remains under investigation, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression.
A case study involving the evaluation of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid against various cancer cell lines revealed the following IC50 values:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HCT-116 (Colorectal cancer) | 18.7 |
| A549 (Lung cancer) | 22.3 |
These results suggest that 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid exhibits moderate antitumor activity across different cancer types, with slightly higher potency against breast cancer cells.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand the relationship between the structural features of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid and its biological activities. These studies have revealed that:
- The chloro substituent at the 3-position of the phenyl ring is crucial for maintaining anti-inflammatory activity.
- The methylsulfonyl group at the 4-position contributes significantly to the compound's overall biological profile, potentially enhancing its pharmacokinetic properties.
- The acetic acid moiety plays a role in the compound's interaction with target proteins, possibly through hydrogen bonding.
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has provided insights into its behavior in biological systems:
- The compound demonstrates moderate oral bioavailability, with peak plasma concentrations observed approximately 2-3 hours after administration.
- Metabolism primarily occurs in the liver, with the main metabolic pathways involving glucuronidation and oxidation of the acetic acid moiety.
- The elimination half-life of the compound is approximately 6-8 hours, suggesting the potential for twice-daily dosing in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
